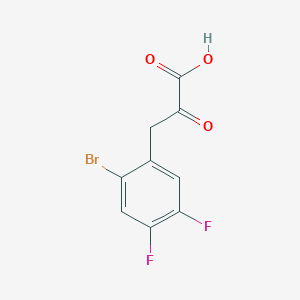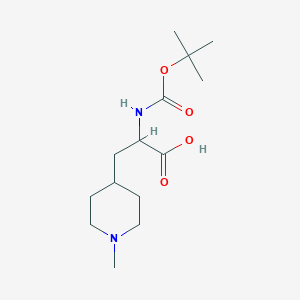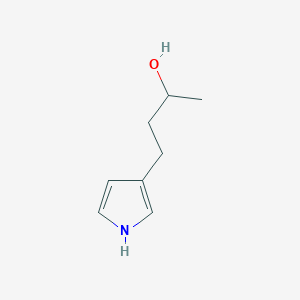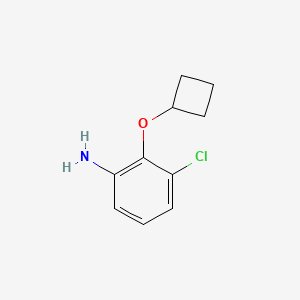
2-(5-Bromothiophen-2-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromothiophen-2-yl)propanenitrile is an organic compound with the molecular formula C7H6BrNS and a molecular weight of 216.09 g/mol . This compound features a bromine atom attached to a thiophene ring, which is further connected to a propanenitrile group. It is known for its applications in various fields, including organic electronics and medicinal chemistry .
Preparation Methods
Chemical Reactions Analysis
2-(5-Bromothiophen-2-yl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of more complex molecules.
Scientific Research Applications
2-(5-Bromothiophen-2-yl)propanenitrile has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and sensors.
Medicinal Chemistry: The compound is explored for its potential antibacterial properties and as a building block for more complex pharmaceutical agents.
Material Science: It is incorporated into materials for dye-sensitized solar cells and organic solar cells.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)propanenitrile in biological systems involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown antibacterial activity by targeting bacterial enzymes and disrupting cellular processes . The exact pathways and molecular interactions depend on the specific derivative and its application.
Comparison with Similar Compounds
2-(5-Bromothiophen-2-yl)propanenitrile can be compared with other similar compounds such as:
2-(5-Bromothiophen-2-yl)acetonitrile: Similar in structure but with a different side chain, leading to variations in reactivity and applications.
2-(5-Bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles:
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a wide range of applications in various scientific fields.
Properties
Molecular Formula |
C7H6BrNS |
|---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)propanenitrile |
InChI |
InChI=1S/C7H6BrNS/c1-5(4-9)6-2-3-7(8)10-6/h2-3,5H,1H3 |
InChI Key |
WOXCFLSUYMNAMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=CC=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







aminehydrochloride](/img/structure/B13613054.png)







![2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid](/img/structure/B13613111.png)
